molecular formula C10H13FN2 B6230234 (5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine CAS No. 1514203-41-8

(5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine

Cat. No. B6230234
CAS RN: 1514203-41-8
M. Wt: 180.22 g/mol
InChI Key: YXQLVUOVQHHHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine, more commonly known as 5-Fluoropyridin-3-ylmethanamine (5-FPMA), is a versatile and powerful reagent that has been used in a variety of scientific research applications. This compound is a member of the pyridine family, and is a heterocyclic aromatic compound that is composed of a five-membered ring with a nitrogen atom in the middle. It is a colorless, volatile liquid that is soluble in most organic solvents. 5-FPMA has been used in a variety of fields, including analytical chemistry, organic synthesis, and drug development.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a tool in the study of biochemical and physiological processes. This compound has also been used in the development of drugs, as it can be used to create new drugs that have specific biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine is not yet fully understood. It is believed that this compound binds to certain receptors in the body, which can then cause a variety of biochemical and physiological effects. It is also believed that this compound can interact with certain enzymes, which can then lead to the production of other compounds that have specific biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the production of certain compounds. It is also believed that this compound can have an effect on the immune system, as it can act as an immunomodulator.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine in laboratory experiments include its versatility, its ability to be synthesized in a variety of ways, and its ability to be used as a reagent in organic synthesis. The limitations of using this compound in laboratory experiments include its volatility, its potential to be toxic, and its potential to react with other compounds.

Future Directions

The future directions for (5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine are vast. It has the potential to be used in the development of new drugs, as well as in the study of biochemical and physiological processes. It could also be used in the synthesis of other compounds, as well as in the development of new catalysts. Additionally, this compound could be used in the development of new analytical methods, as well as in the development of new materials. Finally, this compound could be used in the development of new processes, such as the synthesis of complex molecules or the production of new materials.

Synthesis Methods

(5-Fluoropyridin-3-yl)(1-methylcyclopropyl)methanamine can be synthesized through a few different methods, including the Williamson ether synthesis, the Ullmann reaction, and the Sonogashira coupling. The Williamson ether synthesis is the most common method used to synthesize this compound. This method involves the reaction of a pyridine with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Ullmann reaction is another method used to synthesize this compound, which involves the reaction of a pyridine with an alkyl halide in the presence of copper. Finally, the Sonogashira coupling is a method used to synthesize this compound, which involves the reaction of a pyridine with an alkyl halide in the presence of a palladium catalyst. All of these methods can be used to synthesize this compound in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine' involves the reaction of 5-fluoropyridine-3-carbaldehyde with 1-methylcyclopropylamine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "5-fluoropyridine-3-carbaldehyde", "1-methylcyclopropylamine", "Reducing agent" ], "Reaction": [ "Step 1: 5-fluoropyridine-3-carbaldehyde is reacted with 1-methylcyclopropylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.", "Step 3: The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

1514203-41-8

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-(1-methylcyclopropyl)methanamine

InChI

InChI=1S/C10H13FN2/c1-10(2-3-10)9(12)7-4-8(11)6-13-5-7/h4-6,9H,2-3,12H2,1H3

InChI Key

YXQLVUOVQHHHGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C2=CC(=CN=C2)F)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.